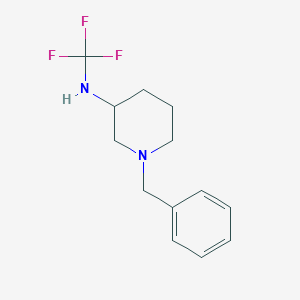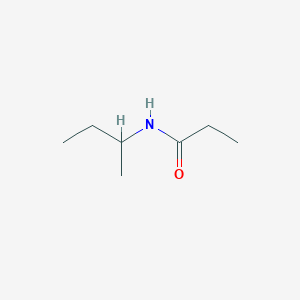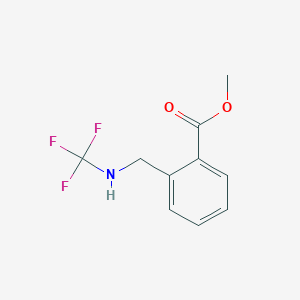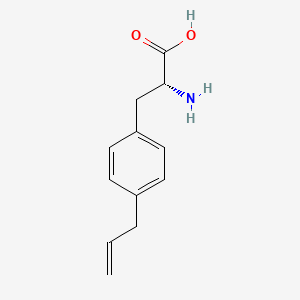
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of azetidine derivatives with 2-chloroethyl reagents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known to impart stability and bioactivity to pharmaceutical compounds, making it a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the azetidine ring can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which provides distinct reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with other similar compounds. Additionally, the chloroethyl group can enhance the compound’s bioactivity and stability, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DWHRELWPCJMUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


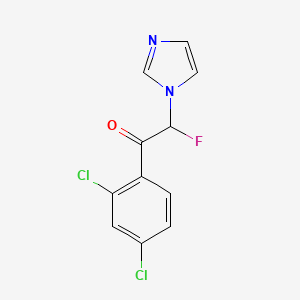
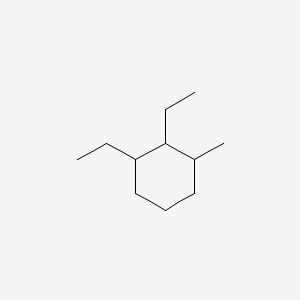

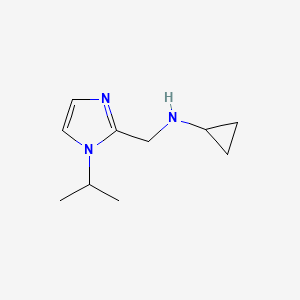
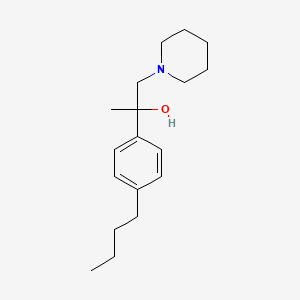
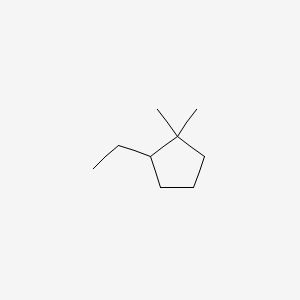
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)

